molecular formula C31H39F3N3NaO10 B13854469 Silodosin-d4 beta-D-Glucuronide Sodium Salt

Silodosin-d4 beta-D-Glucuronide Sodium Salt

Cat. No.: B13854469
M. Wt: 697.7 g/mol
InChI Key: SSXDGVSHJRFUEJ-WQEZOVLFSA-M
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Description

Silodosin-d4 beta-D-Glucuronide Sodium Salt: is an isotope-labeled metabolite of Silodosin, a selective antagonist for alpha-1A adrenergic receptors. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Silodosin, which is used for the treatment of benign prostatic hyperplasia.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silodosin-d4 beta-D-Glucuronide Sodium Salt involves multiple steps, starting from the parent compound, SilodosinThe glucuronidation step involves the use of UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7, to attach the glucuronic acid moiety to Silodosin .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards for research-grade compounds .

Chemical Reactions Analysis

Types of Reactions: Silodosin-d4 beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.

    Reduction: Although less common, reduction reactions can also take place, altering the chemical structure of the compound.

    Substitution: This reaction involves the replacement of functional groups within the molecule, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride may be used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry: In chemistry, Silodosin-d4 beta-D-Glucuronide Sodium Salt is used as a reference standard for analytical method development and validation, particularly in liquid chromatography-mass spectrometry (LC-MS) studies .

Biology: In biological research, this compound is used to study the metabolic pathways and enzyme interactions involved in the glucuronidation of Silodosin.

Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of Silodosin, aiding in the development of more effective treatments for benign prostatic hyperplasia.

Industry: In the pharmaceutical industry, this compound is used for quality control and regulatory compliance during the production of Silodosin-based medications .

Mechanism of Action

Silodosin-d4 beta-D-Glucuronide Sodium Salt exerts its effects by acting as a metabolite of Silodosin. Silodosin itself is a selective antagonist for alpha-1A adrenergic receptors, which are primarily found in the prostate and bladder neck. By binding to these receptors, Silodosin reduces smooth muscle tone, thereby alleviating symptoms of benign prostatic hyperplasia . The glucuronidation of Silodosin, facilitated by UGT2B7, enhances its solubility and excretion .

Comparison with Similar Compounds

    Silodosin Glucuronide Sodium: The non-deuterated version of Silodosin-d4 beta-D-Glucuronide Sodium Salt.

    Tamsulosin Glucuronide: Another alpha-1 adrenergic receptor antagonist used for similar therapeutic purposes.

    Alfuzosin Glucuronide: A compound with similar pharmacological properties but different metabolic pathways.

Uniqueness: this compound is unique due to its isotope-labeled structure, which allows for more precise tracking and analysis in pharmacokinetic studies. This makes it an invaluable tool for researchers studying the metabolism and excretion of Silodosin.

Properties

Molecular Formula

C31H39F3N3NaO10

Molecular Weight

697.7 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C31H40F3N3O10.Na/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1/i8D2,12D2;

InChI Key

SSXDGVSHJRFUEJ-WQEZOVLFSA-M

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+]

Origin of Product

United States

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